1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate
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Overview
Description
1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate is a complex organic compound It is known for its unique structure, which includes two indoline units connected by a pentadienyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with a suitable pentadienyl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of automated systems can also help in monitoring and optimizing the reaction parameters to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different indoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indoline units, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinonoid structures, while reduction can produce various indoline derivatives.
Scientific Research Applications
1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate has several applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to interact with these targets in a specific manner, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: A simpler indoline derivative with similar reactivity.
1,3,3-Trimethyl-2-methyleneindoline tetraphenylborate: A related compound with a similar structure but different substituents.
Uniqueness
1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate is unique due to its complex structure and the presence of two indoline units connected by a pentadienyl chain
Properties
Molecular Formula |
C51H51BN2 |
---|---|
Molecular Weight |
702.8 g/mol |
IUPAC Name |
tetraphenylboranuide;(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole |
InChI |
InChI=1S/C27H31N2.C24H20B/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h7-19H,1-6H3;1-20H/q+1;-1 |
InChI Key |
XPKJECOBGOQSME-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C |
Origin of Product |
United States |
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